N-(2-oxooxolan-3-yl)tetradecanamide

Description

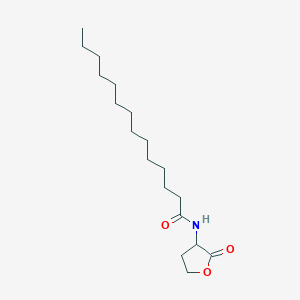

Structure

3D Structure

Properties

IUPAC Name |

N-(2-oxooxolan-3-yl)tetradecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H33NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(20)19-16-14-15-22-18(16)21/h16H,2-15H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQAYHOXXVBVXPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NC1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00404029 | |

| Record name | N-Myristoyl-DL-homoserine lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98206-80-5 | |

| Record name | N-Myristoyl-DL-homoserine lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Discovery, Biosynthesis, and Biotransformation of N 2 Oxooxolan 3 Yl Tetradecanamide

Methodologies for Isolation and Structural Characterization from Biological Sources

The detection and identification of N-(2-oxooxolan-3-yl)tetradecanamide and other AHLs from complex biological matrices rely on a combination of sophisticated analytical techniques.

Advanced Chromatographic Techniques in Natural Product Discovery

The isolation of this compound from bacterial cultures typically begins with liquid-liquid extraction of the culture supernatant using a solvent like ethyl acetate. mdpi.comfrontiersin.org Following extraction, advanced chromatographic methods are indispensable for purification and identification.

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are powerful tools for separating AHLs from other metabolites. nih.govmdpi.com These techniques, often coupled with mass spectrometry, allow for the sensitive detection and quantification of these signaling molecules. mdpi.com Reversed-phase chromatography, where the stationary phase is nonpolar (like C18) and the mobile phase is a polar solvent mixture (such as methanol-water), is commonly employed for separating AHLs based on the hydrophobicity of their acyl chains. pnas.orgresearchgate.net

Thin-layer chromatography (TLC) also serves as a valuable and relatively simple method for the initial screening and tentative identification of AHLs. pnas.org The mobility of the AHLs on the TLC plate can provide clues about their structure, which can then be confirmed with more advanced techniques. pnas.org

Spectroscopic Approaches for Elucidating Molecular Architecture and Stereochemistry

Mass spectrometry (MS) is a cornerstone in the structural elucidation of AHLs. When coupled with liquid chromatography (LC-MS/MS), it provides not only the molecular weight of the compound but also fragmentation patterns that help to confirm the identity of the homoserine lactone ring and the acyl chain. nih.govmdpi.comnih.gov A characteristic fragment ion at m/z 102 is indicative of the homoserine lactone moiety. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy, while requiring larger amounts of purified compound, is crucial for the definitive determination of the complete chemical structure, including the stereochemistry of the molecule. Fourier Transform-Infrared Spectroscopy (FT-IR) can be used to identify the functional groups present in the molecule, such as the lactone and amide groups. nih.gov

The combination of these chromatographic and spectroscopic methods provides a robust workflow for the isolation and unambiguous structural characterization of this compound from biological sources.

Genetic and Enzymatic Determinants of this compound Biosynthesis

The biosynthesis of this compound is a finely tuned process orchestrated by specific genes and enzymes.

Identification of Biosynthetic Gene Clusters and Their Regulation

The synthesis of AHLs is primarily governed by a LuxI-type synthase enzyme. frontiersin.orgnih.govwikipedia.org The gene encoding this synthase is typically located within a biosynthetic gene cluster, often in close proximity to a gene encoding a LuxR-type receptor protein that binds to the specific AHL. mdpi.com The LuxI/LuxR system is the archetypal quorum-sensing circuit in Gram-negative bacteria. nih.gov

The specificity of the LuxI synthase determines the length and modification of the acyl chain of the AHL it produces. wikipedia.org Therefore, the production of this compound is dependent on a bacterial strain possessing a LuxI homolog capable of utilizing a 14-carbon acyl chain precursor. While the LuxI gene family is conserved, the region of the enzyme that determines substrate specificity is variable, leading to the diversity of AHLs observed in nature. wikipedia.org The expression of the luxI gene is often regulated by the LuxR protein in a positive feedback loop, where the binding of the AHL to LuxR enhances the transcription of the luxI gene, leading to an amplification of the signal. nih.gov

Mechanistic Enzymology of Key Bioassembly Steps

The enzymatic synthesis of this compound by a LuxI-type synthase involves two primary substrates: S-adenosyl-L-methionine (SAM) and an acyl-acyl carrier protein (acyl-ACP), in this case, a tetradecanoyl-ACP. frontiersin.orgnih.gov

The proposed mechanism involves a sequential, ordered reaction. pnas.orgillinois.edu First, SAM binds to the active site of the LuxI synthase. pnas.orgillinois.edu Subsequently, the tetradecanoyl-ACP binds, and the acyl group is transferred to the amino group of SAM, forming an amide bond. This is followed by a lactonization reaction, which results in the formation of this compound and the release of 5'-methylthioadenosine (MTA) and the apo-acyl carrier protein (ACP). frontiersin.orgresearchgate.net

Microbial and Enzymatic Biotransformation Pathways of this compound

The signaling activity of this compound can be terminated through enzymatic degradation, a process known as quorum quenching. This is a critical mechanism for modulating bacterial communication and has been observed in various microorganisms. The primary enzymatic strategies for inactivating AHLs are hydrolysis of the lactone ring and cleavage of the amide bond. wikipedia.orgnih.gov

Enzymatic Degradation of N-acyl Homoserine Lactones

| Enzyme Type | Mechanism of Action | Products |

| AHL Lactonase | Hydrolyzes the ester bond of the homoserine lactone ring. wikipedia.orgscirp.org | Acyl-homoserine |

| AHL Acylase | Cleaves the amide bond between the acyl chain and the homoserine lactone ring. wikipedia.orgnih.govnih.gov | Fatty acid and homoserine lactone |

| AHL Oxidase/Reductase | Modifies the acyl chain, for example, by oxidizing or reducing a substituent at the C-3 position. wikipedia.org | Modified AHL with altered activity |

The enzymes responsible for these transformations, such as AHL lactonases and acylases, have been identified in a wide range of bacteria, including species from the genera Bacillus and Rhodococcus. wikipedia.orgscirp.org These quorum-quenching enzymes represent a potential avenue for the development of novel anti-infective strategies that disrupt bacterial communication rather than directly killing the bacteria, which may reduce the selective pressure for resistance development. nih.gov

Strategies for Quorum Quenching and Signal Degradation

Quorum quenching refers to the interruption of quorum sensing signaling and represents a promising anti-virulence strategy. Instead of killing bacteria, which can lead to the development of resistance, quorum quenching aims to disarm them by interfering with their communication pathways. There are several strategies for achieving this, including the inhibition of AHL synthesis, the blockade of AHL receptors, and the enzymatic degradation of the AHL signal itself. The enzymatic degradation of AHLs is a widespread and well-studied mechanism.

The primary enzymes responsible for the degradation of AHLs fall into two main categories: lactonases and acylases. These enzymes target different bonds within the AHL molecule, leading to its inactivation. The effectiveness of these enzymes can vary depending on the specific AHL, including the length of the acyl chain.

Role of Lactonases and Acylases in Inactivating the Signaling Molecule

Lactonases (or AHL lactonases) inactivate AHLs by hydrolyzing the ester bond in the homoserine lactone ring. This ring-opening event renders the molecule unable to bind to its cognate LuxR-type receptor, thereby disrupting the signaling cascade. Lactonases are found in a diverse range of bacteria and have been shown to have varying substrate specificities. Some lactonases exhibit broad-spectrum activity, degrading a wide range of AHLs, while others are more specific.

Acylases (or AHL acylases) , on the other hand, cleave the amide bond that links the acyl side chain to the homoserine lactone ring. This cleavage results in the formation of a fatty acid and a homoserine lactone ring, both of which are typically inactive as signaling molecules. Acylases often exhibit a higher degree of specificity for the length of the acyl side chain compared to lactonases.

Research has identified several enzymes capable of degrading long-chain AHLs like C14-HSL, providing insight into the potential biotransformation of this compound. For example, a strain of Variovorax paradoxus has been shown to degrade and utilize various acyl-HSLs, including those with long acyl chains, as a source of energy and nitrogen.

The table below summarizes key enzymes involved in the degradation of long-chain AHLs, which are relevant to the biotransformation of this compound.

| Enzyme Type | Enzyme Name/Source | Substrate(s) | Mode of Action |

| Lactonase | GcL | C4-HSL, 3-oxo-C12-HSL | Hydrolyzes lactone ring |

| Lactonase | SsoPox W263I | Prefers 3-oxo-C12-HSL | Hydrolyzes lactone ring |

| Acylase | Variovorax paradoxus | Various acyl-HSLs | Cleaves acyl chain |

Synthetic Methodologies and Structural Modifications of N 2 Oxooxolan 3 Yl Tetradecanamide and Its Analogues

De Novo Chemical Synthesis of N-(2-oxooxolan-3-yl)tetradecanamide

The de novo synthesis of this compound involves two critical stages: the formation of the chiral homoserine lactone core and the subsequent acylation with the tetradecanoyl side chain.

The biological activity of AHLs is highly dependent on the stereochemistry of the oxolane (homoserine lactone) ring, with the (S)-enantiomer being the naturally active form. Therefore, stereoselective synthesis is paramount. A common and effective method begins with a readily available chiral starting material, L-methionine. The synthesis of (S)-homoserine lactone hydrobromide from (S)-methionine has been described as a foundational step for producing various AHLs. beilstein-journals.orgnih.gov More advanced strategies aim to create functionalized α-amino acids through methods like photoredox catalysis, which allows for stereoselective C-radical addition to chiral imines, providing a pathway to highly functionalized and unnatural amino acid derivatives that can serve as precursors to novel lactone rings. nih.gov

Once the 3-amino-oxolan-2-one (homoserine lactone) is obtained, the tetradecanoyl side chain is introduced via an amidation reaction. Several efficient methods exist for this N-acylation step. A widely used approach is the Schotten-Baumann reaction, which involves treating the homoserine lactone hydrobromide with the corresponding acid chloride (tetradecanoyl chloride) under basic conditions. beilstein-journals.orgnih.gov Alternatively, peptide coupling reagents are frequently employed to form the amide bond directly from tetradecanoic acid. This approach offers mild reaction conditions and high yields. The choice of method depends on the stability of the substrates and the desired scale of the reaction. scribd.com

Below is a table summarizing common amidation methods applicable to the synthesis of this compound.

| Amidation Method | Acylating Agent | Key Reagents/Conditions | Advantages | Reference |

| Acid Chloride Acylation | Tetradecanoyl chloride | Base (e.g., triethylamine), Schotten-Baumann conditions | Simple, widely used, high reactivity. | beilstein-journals.orgnih.gov |

| Carbodiimide Coupling | Tetradecanoic acid | EDC, DIC | Mild conditions, high yields, suitable for sensitive substrates. | beilstein-journals.org |

| Acid Anhydride Acylation | Tetradecanoic anhydride | Base or Lewis acid catalyst | Less reactive than acid chlorides, avoiding over-reaction. | scribd.com |

| Ester Aminolysis | Methyl or Ethyl tetradecanoate | Strong base (e.g., NaHMDS) or catalyst | Useful for specific applications, can be highly efficient. | researchgate.netmdpi.com |

Rational Design and Synthesis of this compound Analogues

The rational design of analogues is a powerful strategy to investigate the structural requirements for biological activity and to develop molecular tools for research. dtu.dkresearchgate.net These synthetic analogues can act as agonists or antagonists of AHL receptors, providing insight into the molecular recognition processes that govern quorum sensing. frontiersin.orgbohrium.commdpi.com

Modifications to the this compound structure are systematically made to probe interactions within the binding site of its cognate receptor proteins, such as LasR or LuxR homologues. dtu.dkresearchgate.net These variations typically target the N-acyl chain, as it is a key determinant of signal specificity.

Key structural modifications include:

Varying Acyl Chain Length: Synthesizing analogues with shorter or longer acyl chains helps to determine the optimal length for receptor binding pocket occupancy. nih.gov

Introducing Unsaturation: The incorporation of double or triple bonds into the acyl chain can alter its conformation and electronic properties.

Modifying the β-Carbon: The natural AHLs often have a 3-oxo or 3-hydroxy group on the acyl chain. mdpi.com Synthesizing analogues with and without these functionalities, or with other substituents, helps to elucidate their role in hydrogen bonding and receptor activation. nih.gov

Incorporating Halogens: The addition of electron-withdrawing groups like halogens to the α-position of the acyl chain can modulate the electronic properties of the amide bond and have been shown to influence biological activity, creating useful probes for structure-activity relationship studies. beilstein-journals.orgnih.gov

Altering the Lactone Ring: While less common, modifications to the homoserine lactone ring itself, such as changing ring size or substituting the ring oxygen, can provide fundamental insights into the role of this moiety. mdpi.com

To identify and study the protein receptors that bind to this compound, specialized analogues functionalized with reporter tags are synthesized. These probes are invaluable for biochemical and cell-based assays.

Affinity Probes: These probes are designed to isolate binding partners from complex biological mixtures. A common strategy involves synthesizing an analogue with a terminal functional group on the acyl chain, such as an amine or alkyne. nih.gov This functional group allows for covalent attachment to a solid support, like agarose (B213101) resin, creating an affinity matrix for pull-down assays. nih.gov Biotin is another popular tag that can be incorporated for affinity purification, leveraging its high-affinity interaction with streptavidin. researchgate.net

Fluorescent Probes: By attaching a fluorescent molecule (fluorophore) to the AHL structure, researchers can visualize the localization of the molecule within cells or quantify receptor binding using fluorescence-based techniques. The design of these probes is challenging, as the fluorophore must not sterically hinder the interaction with the receptor. researchgate.net Often, a linker is used to distance the bulky fluorophore from the core AHL structure.

Advanced Analytical Techniques for Characterization of Synthetic this compound

The unambiguous characterization of synthetic this compound and its analogues is crucial to ensure that any observed biological effects are attributable to the compound of interest. A combination of chromatographic and spectroscopic methods is employed for this purpose.

| Technique | Purpose | Information Obtained | Reference |

| Thin-Layer Chromatography (TLC) | Rapid purity assessment and reaction monitoring. Can be coupled with bioassays for activity screening. | Retention factor (Rf) values, separation of components, qualitative detection. | nih.govresearchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Purity determination and quantification. | Retention time, peak purity, quantitative analysis of concentration. | plos.org |

| Mass Spectrometry (MS) (esp. LC-MS/MS) | Structure confirmation and identification. | Precise mass-to-charge ratio (m/z) of the molecular ion, characteristic fragmentation patterns for structural elucidation. | plos.orgnih.govfrontiersin.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Definitive structural elucidation. | Chemical shifts, coupling constants, and integration provide a detailed map of the molecule's atomic connectivity and stereochemistry. | frontiersin.org |

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a particularly powerful method for detecting and identifying AHLs in complex mixtures, such as bacterial culture supernatants. plos.orgnih.govfrontiersin.org High-resolution mass spectrometry provides the exact molecular formula, while MS/MS fragmentation patterns give structural information, such as the length and modifications of the acyl chain. nih.gov NMR spectroscopy remains the gold standard for the complete and unambiguous structural characterization of novel synthesized compounds. frontiersin.org

High-Resolution Mass Spectrometry for Purity and Identity Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for confirming the elemental composition and verifying the purity of synthesized this compound. This technique provides highly accurate mass measurements, allowing for the unequivocal determination of the molecular formula.

For this compound, the expected monoisotopic mass is 311.24604 Da, corresponding to the molecular formula C₁₈H₃₃NO₃. HRMS analysis of a synthesized sample should yield a measured mass that is in very close agreement with this theoretical value, typically within a few parts per million (ppm).

Tandem mass spectrometry (MS/MS) provides further structural confirmation through the analysis of fragmentation patterns. The protonated molecule [M+H]⁺ of this compound, with a precursor m/z of 312.2533, undergoes characteristic fragmentation upon collision-induced dissociation. chemodex.com Key fragment ions that are typically observed include the lactone ring fragment at m/z 102.1 and fragments resulting from the loss of water or portions of the acyl chain. chemodex.com The presence of these specific fragments provides strong evidence for the correct chemical structure.

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₁₈H₃₃NO₃ | chemodex.com |

| Monoisotopic Mass | 311.24604 Da | chemodex.com |

| Precursor Ion [M+H]⁺ (m/z) | 312.2533 | chemodex.com |

| Major Fragment Ions (m/z) | 102.1, 211.2, 294.3 | chemodex.com |

Nuclear Magnetic Resonance Spectroscopy for Structural Assignment

¹H NMR Spectroscopy:

The ¹H NMR spectrum is expected to show distinct signals for the protons of the homoserine lactone ring and the tetradecanoyl chain. The proton on the chiral carbon of the lactone ring (α to the nitrogen) would appear as a multiplet, typically in the range of 4.4-4.6 ppm. The two protons on the carbon adjacent to the lactone oxygen would resonate at approximately 4.2-4.4 ppm, while the two protons on the carbon β to the oxygen would appear around 2.1-2.5 ppm. The protons of the long acyl chain would produce a large, overlapping signal in the upfield region (around 1.2-1.3 ppm), with the α-methylene protons adjacent to the carbonyl group appearing as a triplet around 2.2 ppm and the terminal methyl group as a triplet around 0.9 ppm.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum would complement the ¹H NMR data. The carbonyl carbon of the lactone is expected to resonate at a downfield chemical shift, typically around 175-178 ppm, while the carbonyl carbon of the amide would appear at a similar or slightly upfield position. The carbon atom of the lactone ring bonded to the nitrogen would be found around 50-55 ppm. The carbons of the acyl chain would show characteristic signals, with the carbon α to the carbonyl at approximately 36 ppm and the bulk of the methylene (B1212753) carbons resonating in the 22-32 ppm range. The terminal methyl carbon would appear at the most upfield position, around 14 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Lactone C=O | - | ~176 |

| Amide C=O | - | ~173 |

| Lactone CH-N | ~4.5 | ~52 |

| Lactone CH₂-O | ~4.3 | ~66 |

| Lactone CH₂-C | ~2.3 | ~30 |

| Acyl α-CH₂ | ~2.2 | ~36 |

| Acyl (CH₂)₁₀ | ~1.2-1.6 | ~22-32 |

| Acyl CH₃ | ~0.9 | ~14 |

Note: The chemical shifts are predicted values and may vary depending on the solvent and other experimental conditions. The data is presented to illustrate the expected spectral features.

The combined analysis of HRMS and NMR data provides a comprehensive and unambiguous confirmation of the structure and purity of synthesized this compound, which is crucial for its use in further scientific investigations.

Molecular Mechanisms and Biological Roles of N 2 Oxooxolan 3 Yl Tetradecanamide

Elucidation of Receptor-Ligand Interactions and Downstream Signaling Cascades

The biological activity of N-(2-oxooxolan-3-yl)tetradecanamide is initiated through its specific interaction with cognate receptor proteins, which triggers a cascade of signaling events that ultimately modulate gene expression.

Biophysical Characterization of Ligand Binding and Conformational Changes

The binding of this compound to its cognate LuxR-type receptor is a highly specific process that induces significant conformational changes in the protein. This interaction is primarily driven by hydrophobic interactions between the acyl chain of the AHL and a hydrophobic pocket within the ligand-binding domain of the receptor. nih.gov

Upon binding of the AHL, the receptor protein undergoes a conformational shift that promotes its dimerization or multimerization. nih.gov This structural change is crucial for the subsequent binding of the receptor-ligand complex to specific DNA sequences known as lux boxes, which are located in the promoter regions of target genes. biorxiv.org The binding of the dimerized, ligand-activated receptor to DNA then typically leads to the recruitment of RNA polymerase and the initiation of gene transcription. nih.gov

Studies on the CarR receptor in Erwinia carotovora have shown that the affinity of the HSL for the protein is directly proportional to its ability to facilitate the binding of CarR to its target DNA. nih.gov Fluorescence quenching experiments have demonstrated that the binding of HSLs to their receptors causes a significant change in the protein's fluorescence, indicating a conformational change. nih.gov While crystal structures of LasR from P. aeruginosa complexed with its cognate autoinducer and other ligands have been solved, providing insights into the key amino acid residues involved in ligand selectivity, specific crystallographic data for the this compound complex is not as readily available. nih.gov

Impact on Microbial Gene Expression and Cellular Physiology

The interaction of this compound with its receptors triggers a cascade of gene regulation that profoundly impacts various aspects of microbial life, including biofilm formation and the production of virulence factors.

Modulation of Biofilm Formation, Maturation, and Dispersal

Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances. The formation and development of biofilms are often tightly regulated by quorum sensing, and this compound can play a significant role in this process. moleculardepot.comcaltagmedsystems.co.uk

The influence of this compound on biofilm formation can vary depending on the bacterial species and environmental conditions. In some cases, it can promote biofilm development. For example, in a moving bed biofilm reactor, the addition of 3-oxo-C14-HSL was found to accelerate the initial attachment of bacteria and facilitate biofilm development. In Acinetobacter nosocomialis, exogenous long-chain AHLs, including C12-HSL, were shown to restore biofilm formation in a mutant lacking its own AHL synthase. koreamed.org

Conversely, in other contexts, this compound can have an inhibitory effect on biofilm formation. In a study on in vitro oral biofilms, C14-HSL was observed to decrease the colony-forming units in periodontal biofilms. nih.gov In Escherichia coli, the SdiA receptor, when activated by AHLs, can negatively regulate biofilm formation. mdpi.com

| Organism/System | Effect of this compound on Biofilm | Reference |

|---|---|---|

| Moving Bed Biofilm Reactor | Promotes initial attachment and biofilm development | |

| Acinetobacter nosocomialis | Restores biofilm formation in AHL synthase mutant | koreamed.org |

| Periodontal Biofilms (in vitro) | Decreases colony-forming units | nih.gov |

| Escherichia coli (via SdiA) | Negatively regulates biofilm formation | mdpi.com |

Influence on Microbial Virulence Factor Production and Collective Behaviors

This compound and other long-chain AHLs are key regulators of virulence in many pathogenic bacteria. moleculardepot.comcaltagmedsystems.co.uk The coordinated expression of virulence factors at high cell densities can overwhelm host defenses and is a critical aspect of bacterial pathogenesis.

In Pseudomonas aeruginosa, the LasR system, which responds to long-chain AHLs, controls the production of a wide array of virulence factors, including elastase, alkaline protease, and exotoxin A. nih.gov The production of pyocyanin, a blue-green pigment with cytotoxic properties, is also under the control of the Las system. nih.gov

In Proteus mirabilis, C14-HSL has been shown to alter proteolytic activity and enhance migration. caltagmedsystems.co.ukcaymanchem.com This modulation of motility and enzyme production can contribute to the bacterium's ability to colonize and cause disease. Furthermore, this compound can induce the expression of violacein (B1683560), a purple pigment with antimicrobial properties, in a mutant strain of Chromobacterium violaceum that is unable to produce its own AHLs. caltagmedsystems.co.uk

| Organism | Effect of this compound | Reference |

|---|---|---|

| Pseudomonas aeruginosa | Regulates production of elastase, protease, exotoxin A, and pyocyanin | nih.gov |

| Proteus mirabilis | Alters proteolytic activity and enhances migration | caltagmedsystems.co.ukcaymanchem.com |

| Chromobacterium violaceum (mutant) | Induces violacein expression | caltagmedsystems.co.uk |

This compound in Interspecies Chemical Communication

As a signaling molecule, this compound is not confined to intraspecies communication. Its diffusion into the environment allows it to act as a mediator in complex interspecies interactions, influencing the behavior and physiology of neighboring organisms, including other bacteria and eukaryotic hosts.

This compound and its derivatives are significant in establishing and maintaining symbiotic relationships, particularly between bacteria and plants. In the symbiosis between rhizobia and leguminous plants, these AHL signals are pivotal for the successful establishment of nitrogen-fixing nodules. nih.gov For instance, Sinorhizobium meliloti, a nitrogen-fixing bacterium that forms a symbiotic relationship with alfalfa, produces long-chain AHLs, including those with a C14 acyl chain. These molecules are recognized by the host plant and can trigger specific responses that facilitate the symbiotic interaction. nih.govmdpi.com The application of N-3-oxo-tetradecanoyl-homoserine lactone (a derivative of C14-HSL) has been shown to increase plant resistance to various pathogens. mdpi.com

The influence of this compound extends to interactions with other microorganisms. In aquatic environments, long-chained AHLs like C14-HSL produced by marine bacteria can influence the growth of diatoms, a type of phytoplankton. chemodex.com This suggests a role for this signaling molecule in the intricate chemical dialogues that structure marine microbial communities.

Furthermore, this compound can exhibit antagonistic interactions with other bacteria. Studies have shown that it can inhibit the growth of Porphyromonas gingivalis, a bacterium implicated in periodontal disease, in a dose-dependent manner. researchgate.net This inhibitory effect highlights its potential role in shaping the composition of microbial communities through competitive interactions.

Table 1: Examples of this compound in Interspecies Interactions

| Interacting Organisms | Role of this compound or its Derivatives | Outcome of Interaction |

| Sinorhizobium meliloti and Legumes | Signaling molecule in quorum sensing. nih.govmdpi.com | Facilitates nitrogen-fixing symbiosis and can enhance plant resistance to pathogens. mdpi.com |

| Marine Bacteria and Diatoms | Interspecies signaling. chemodex.com | Influences the growth of diatoms. chemodex.com |

| Various Bacteria and Porphyromonas gingivalis | Growth inhibitor. researchgate.net | Competitive advantage by inhibiting the growth of other bacteria. researchgate.net |

The influence of this compound is not limited to the microbial world. This bacterial signaling molecule can traverse the membranes of eukaryotic cells and modulate a variety of cellular processes. nih.govnih.gov Long-chain AHLs, a class to which this compound belongs, have been shown to possess immunomodulatory effects. nih.gov

For example, the structurally similar N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) can induce apoptosis in various mammalian cell lines, including macrophages and neutrophils. nih.gov This is achieved through the disruption of mitochondrial function, which in turn activates the caspase cascade leading to programmed cell death. nih.gov While direct studies on the apoptotic effects of this compound are less common, the shared structural features with other long-chain AHLs suggest it may elicit similar responses.

Research has also indicated that C14-HSL can alter the proteolytic activity and enhance the migration of certain bacterial strains like Proteus mirabilis. caymanchem.com While this is a bacterial response, the altered virulence factor expression can indirectly impact eukaryotic host cells during an infection. In the context of non-pathological symbiotic relationships, such as those found in marine sponges, bacterial AHLs are thought to play a role in maintaining the delicate balance between the host and its microbial community. plos.org For instance, 3-oxo-C12-HSL appears to suppress the innate immune system of the sponge Suberites domuncula, potentially contributing to the tolerance of symbiotic bacteria. plos.org

Structure-Activity Relationship (SAR) Studies of this compound and Its Derivatives

The biological activity of this compound and other AHLs is intricately linked to their molecular structure. Structure-activity relationship (SAR) studies aim to elucidate how specific chemical features of these molecules influence their interaction with protein receptors and their subsequent biological effects.

The specificity of AHL signaling is largely determined by the length and composition of the acyl side chain. nih.govnih.gov The tetradecanoyl (C14) chain of this compound is a critical determinant of its activity. Generally, LuxR-type receptors, the protein partners for AHLs, have a binding pocket that shows preference for specific acyl chain lengths.

Long-chain AHLs, such as C14-HSL, often interact with different sets of LuxR-type receptors compared to short-chain AHLs. nih.gov Modifications to the acyl chain, such as the presence of a 3-oxo or 3-hydroxy group, can also significantly alter the binding affinity and specificity. For example, in Rhizobium leguminosarum, the presence of a 3-hydroxy group on a C14 acyl chain is a key feature for its recognition. nih.gov

Studies on synthetic analogues of N-(3-oxododecanoyl)-L-homoserine lactone have demonstrated that both the acyl chain length and substitutions are crucial for their anti-inflammatory properties on eukaryotic cells. nih.gov This underscores the principle that even minor structural changes can have profound effects on the biological activity of these signaling molecules.

Computational approaches, including molecular docking and molecular dynamics (MD) simulations, have provided valuable insights into the interactions between AHLs and their cognate receptors. researchgate.netfrontiersin.orgbiorxiv.org These studies help to visualize the binding pose of the ligand within the receptor's binding pocket and identify the key amino acid residues involved in the interaction.

For LuxR-type receptors, the homoserine lactone ring of the AHL molecule typically forms hydrogen bonds with conserved residues within the binding pocket. nih.gov The acyl chain is accommodated in a hydrophobic tunnel, and the length and composition of this chain determine the specificity of the interaction. mdpi.com

MD simulations of AHL-receptor complexes, such as those involving LasR of Pseudomonas aeruginosa and its native ligand 3-oxo-C12-HSL, have revealed the dynamic nature of these interactions. biorxiv.orgbiorxiv.org These simulations show how the binding of the AHL can induce conformational changes in the receptor protein, leading to its activation and subsequent regulation of gene expression. Although specific MD simulations for the this compound-receptor complex are not as extensively documented, the general principles derived from studies on other long-chain AHLs are applicable. These computational models are instrumental in understanding the molecular basis of quorum sensing and can guide the design of synthetic molecules that can either mimic or inhibit these signaling pathways. researchgate.netmdpi.com

No Specific Information Found for this compound

Extensive research has been conducted to gather information on the chemical compound This compound for the purpose of generating a detailed article on its ecological and environmental significance. However, searches for this specific molecule have not yielded any direct scientific literature or data corresponding to the requested outline.

The search results consistently identified closely related but distinct compounds, most notably various acyl-homoserine lactones (AHLs). While the broader class of AHLs is well-documented for its role in bacterial quorum sensing, biofilm formation, and microbial community dynamics, this information does not directly pertain to this compound.

Adhering to the strict instructions to focus solely on the specified compound, it is not possible to generate the requested article. The lack of available data for this compound across the outlined topics—including its occurrence in specific environments, its role in biofilm ecology, its influence on microbial community structure, and its biotechnological relevance—prevents the creation of a scientifically accurate and informative piece as per the user's request.

Therefore, the generation of the article focusing on the ecological and environmental significance of this compound cannot be completed at this time due to insufficient specific data.

Ecological and Environmental Significance of N 2 Oxooxolan 3 Yl Tetradecanamide

Biotechnological and Environmental Relevance for Modulating Microbial Behaviors

Theoretical Applications in Bioremediation and Environmental Engineering

The influence of N-(2-oxooxolan-3-yl)tetradecanamide on microbial community behavior, particularly in the formation of biofilms, suggests several theoretical applications in bioremediation and environmental engineering. Biofilms are communities of microorganisms attached to a surface and encased in a self-produced matrix of extracellular polymeric substances. They are critical in many environmental processes, from nutrient cycling to the breakdown of pollutants.

Biofilm Regulation and Biofouling Control:

One of the key theoretical applications stems from the role of long-chain AHLs in biofilm dynamics. Research has indicated that while some AHLs promote biofilm formation, others can lead to its dispersal. For instance, long-chain 3-oxo-AHLs, including this compound, have been observed to stimulate the production of putisolvin in some bacteria. caymanchem.com Putisolvin, in turn, can inhibit biofilm formation. caymanchem.com

This suggests a theoretical application in the control of biofouling, which is the undesirable accumulation of microorganisms on submerged surfaces. Biofouling is a major problem in various industries, including shipping, water treatment, and food processing.

Theoretical Application in Membrane Bioreactors:

| Application Area | Theoretical Role of this compound Manipulation | Potential Outcome |

| Membrane Bioreactors (MBRs) for Wastewater Treatment | Introduction of the molecule to stimulate putisolvin-producing bacteria or quorum quenching enzymes that degrade it. | Reduction of membrane biofouling, leading to improved operational efficiency and reduced maintenance costs. |

| Drinking-Water Distribution Systems | Disruption of this compound signaling within biofilms. | Control of biofilm formation, which can harbor opportunistic pathogens and affect water quality. |

Structuring Microbial Consortia for Bioremediation:

The composition and structure of microbial communities are vital for the effective bioremediation of contaminated environments. As a signaling molecule, this compound can influence the inter-species interactions within these communities.

Theoretically, the introduction of this compound or its antagonists could be used to engineer the microbial consortia in a targeted manner. For example, it could be used to:

Enhance the degradation of pollutants: By promoting the growth and activity of specific bacterial species known to degrade pollutants like hydrocarbons or industrial chemicals. The signaling molecule could be used to ensure that these key species form a robust and efficient biofilm.

Improve the stability of bioremediation systems: By manipulating the quorum sensing networks, it may be possible to create more resilient microbial communities that can withstand environmental fluctuations and the presence of toxic substances.

While these applications remain largely theoretical, they are grounded in the fundamental role of this compound in mediating microbial interactions. Further research is needed to translate these concepts into practical environmental engineering solutions. The ability to manipulate bacterial communication through molecules like this compound opens up new frontiers for managing microbial systems for environmental benefit.

Advanced Methodologies and Future Research Directions in N 2 Oxooxolan 3 Yl Tetradecanamide Studies

High-Throughput Screening for Novel Modulators

The development of high-throughput screening (HTS) platforms is accelerating the discovery of novel molecules that can modulate N-(2-oxooxolan-3-yl)tetradecanamide signaling. These platforms are essential for identifying compounds that can either inhibit or enhance the activity of this signaling pathway, which has significant therapeutic potential.

One prominent HTS method is fluorescence polarization-based screening. This technique has been successfully used to identify small molecule effectors that modulate the interaction between key proteins in signaling pathways. nih.gov By screening large chemical libraries, researchers can identify "hit" compounds that can then be further characterized for their specific effects on this compound-mediated processes. nih.gov

Biosensors for In Situ Detection

Engineered biosensors and reporter systems are critical tools for the real-time, in situ detection and quantification of this compound. These biosensors are typically bacterial strains that have been genetically modified to produce a measurable signal, such as light or color, in the presence of specific AHLs. nih.govoup.com

Different bacterial biosensors exhibit varying sensitivities and specificities to AHLs with different acyl chain lengths. oup.com For instance, biosensors based on the LasI/R system of Pseudomonas aeruginosa are particularly effective for detecting long-chain AHLs, including those with 3-oxo substitutions. oup.com The development of biosensors with enhanced sensitivity and specificity is crucial for accurately studying the production and distribution of this compound in complex environments. oup.com

| Biosensor System | Target AHLs | Reporter Gene | Application |

| Chromobacterium violaceum CV026 | Short to medium chain AHLs (C4-C8) | Violacein (B1683560) production | Detection of a broad range of AHLs |

| E. coli pSB1075 (LasR-based) | Long chain AHLs (C10, C12, and 3-oxo derivatives) | luxCDABE | Quantification and TLC analysis |

| Agrobacterium tumefaciens NTL4(pZLR4) | Wide range of AHLs, including long-chain | β-galactosidase activity | Detection of AHLs in various bacterial strains |

Integrative Omics Approaches

To fully comprehend the global regulatory networks influenced by this compound, researchers are turning to integrative omics approaches.

Multi-Omics Data Integration

By combining data from genomics, transcriptomics, proteomics, and metabolomics, scientists can construct a more holistic picture of the cellular response to this signaling molecule. nih.govnih.gov This multi-omics approach allows for the identification of not only the genes that are directly regulated but also the downstream changes in protein expression and metabolic pathways. researchgate.netebi.ac.uk For example, integrating phosphoproteomic, proteomic, and metabolite profiles can reveal how signaling cascades are activated and how they lead to alterations in cellular metabolism. nih.gov

Systems Biology Modeling

The vast datasets generated by multi-omics studies are being used to develop systems biology models of this compound-mediated processes. These mathematical models can simulate the dynamic behavior of the signaling network, helping to elucidate the mechanisms that regulate quorum sensing. nih.govnih.gov Modeling has been instrumental in understanding the role of factors like time delays in protein synthesis, which can induce oscillations in the quorum-sensing system. nih.govtheiet.org These models are crucial for predicting how the system will respond to various perturbations and for identifying key control points within the network.

Structural Biology of Receptor Complexes

Understanding the three-dimensional structure of the receptor proteins that bind to this compound is fundamental to deciphering its mechanism of action. Techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) are providing unprecedented insights into the architecture of these receptor complexes. nih.govnih.gov

Structural studies have revealed that AHL receptors, typically members of the LuxR protein family, consist of a ligand-binding domain and a DNA-binding domain. nih.govnih.gov The binding of this compound to its receptor induces a conformational change that allows the receptor to dimerize and bind to specific DNA sequences, thereby regulating gene expression. nih.govnih.gov The crystal structure of the Pseudomonas aeruginosa quorum sensing receptor QscR bound to an AHL, for instance, has shown a unique symmetric arrangement that appears poised to bind DNA. nih.gov Cryo-EM is also emerging as a powerful tool for studying the structure of large protein complexes in their near-native state. nih.govnih.gov

Unexplored Biological Roles and Emerging Research Avenues

While the role of this compound in intraspecies communication is well-established, emerging research is exploring its potential roles in interspecies and even inter-kingdom signaling. There is growing evidence that these molecules can influence the behavior of other bacterial species and even interact with eukaryotic hosts. nih.govfrontiersin.org

For example, studies have shown that AHLs can modulate the immune response in mammals and affect growth and defense pathways in plants. nih.govfrontiersin.org The ability of some organisms to produce enzymes like lactonases that can degrade AHLs, a phenomenon known as quorum quenching, further highlights the ecological significance of these signaling molecules. pnas.org Future research will likely focus on elucidating the role of this compound in complex microbial communities, such as those found in the gut microbiome and the rhizosphere, and its impact on host-microbe interactions. The discovery of new AHLs and their cognate receptors continues to expand the known landscape of bacterial communication. frontiersin.org

Potential as a Molecular Probe for Fundamental Biological Discoveries

The inherent ability of this compound to mediate intercellular communication makes it a powerful tool for dissecting complex biological systems. mdpi.com Its specific structure, featuring a homoserine lactone ring and a C14 acyl chain, allows it to be recognized by specific bacterial receptors, making it an ideal candidate for development as a molecular probe. wikipedia.orgmdpi.com

Advanced analytical techniques are crucial for quantifying and visualizing the distribution of this compound in biological samples. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) offers high sensitivity and specificity for the detection and quantification of this and other AHLs. nih.gov Furthermore, the development of supercritical fluid chromatography (SFC)-MS methods provides a greener and faster alternative for analyzing these molecules. nih.gov

To function as a molecular probe, this compound can be chemically modified to incorporate reporter tags. These tags can be fluorescent molecules, radioisotopes, or affinity labels, enabling its visualization and tracking within complex biological matrices. The synthesis of such labeled analogs allows researchers to:

Map the spatial distribution of cognate receptors: By observing where the labeled this compound accumulates in a bacterial population or a mixed microbial community, researchers can identify the specific cells that are responsive to this signal.

Investigate transport dynamics: Labeled probes can be used to study the mechanisms of AHL uptake and efflux across bacterial cell membranes, providing insights into how the signal is disseminated and perceived. mdpi.com

Identify novel interacting partners: By using affinity-based probes, it may be possible to pull down and identify previously unknown proteins or other molecules that bind to this compound, potentially revealing new components of the signaling pathway.

The insights gained from these molecular probe studies can have profound implications for understanding fundamental biological processes such as biofilm formation, virulence factor expression, and inter-species communication within microbial consortia. asm.orgfrontiersin.org

Investigation of Non-canonical Signaling Pathways

While the canonical signaling pathway for AHLs involves their binding to LuxR-type transcriptional regulators to modulate gene expression, there is growing evidence for non-canonical signaling mechanisms. nih.govnih.gov Future research on this compound will likely focus on elucidating these alternative pathways, which may involve interactions with a broader range of cellular components.

Inter-kingdom Signaling: One of the most exciting areas of future research is the investigation of how this compound and other AHLs interact with eukaryotic host cells. nih.govfrontiersin.org It has been shown that AHLs can modulate host immune responses and influence cellular processes in plants and animals. nih.govmdpi.com Advanced techniques such as transcriptomics, proteomics, and metabolomics can be employed to systematically identify the host pathways that are perturbed by this compound. This research could reveal novel mechanisms by which bacteria manipulate their hosts and could lead to new strategies for managing bacterial infections.

Interaction with Non-LuxR-type Proteins: There is potential for this compound to interact with proteins other than the well-characterized LuxR-type receptors. These could include enzymes, ion channels, or other signaling proteins. Computational approaches, such as molecular docking and molecular dynamics simulations, can be used to predict potential non-canonical binding partners. frontiersin.org These predictions can then be validated experimentally using techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to measure binding affinities and kinetics.

Detailed Research Findings:

Recent studies have begun to shed light on the broader impacts of AHLs. For instance, research on the effect of AHLs on oral biofilms has shown that certain AHLs can alter the bacterial composition, potentially promoting the growth of periodontal pathogens. asm.org While not specific to this compound, these findings highlight the potential for this molecule to have significant ecological impacts within microbial communities.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(2-oxooxolan-3-yl)tetradecanamide with high purity?

- Methodological Answer : Synthesis typically involves coupling a tetradecanoic acid derivative with a homoserine lactone precursor. Purity (>96%) is achieved via high-performance liquid chromatography (HPLC) with reverse-phase C18 columns and UV detection at 210 nm. Structural validation is performed using nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and mass spectrometry (MS) .

Q. How can researchers characterize the structural conformation of this compound?

- Methodological Answer : X-ray crystallography is the gold standard for resolving 3D structures. Programs like SHELXL (for refinement) and SHELXS (for structure solution) are widely used to analyze crystallographic data. For dynamic conformations, molecular dynamics (MD) simulations with force fields like AMBER or CHARMM can complement experimental data .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Firefighting requires dry chemical or CO₂ extinguishers—avoid water jets to prevent splashing .

Advanced Research Questions

Q. What computational strategies are effective for studying the interaction between this compound and bacterial quorum-sensing receptors?

- Methodological Answer : Molecular docking (AutoDock Vina, GOLD) and molecular dynamics simulations are used to predict binding modes. Validate docking protocols by re-docking co-crystallized ligands (e.g., EWM in P. aeruginosa QscR) and calculating RMSD values (<2.0 Å indicates reliability). Free energy calculations (MM-PBSA/GBSA) refine binding affinity predictions .

Q. How do structural modifications to the acyl chain of this compound influence its biological activity in quorum sensing?

- Methodological Answer : Systematic SAR studies show that shortening the acyl chain (e.g., C12 vs. C14) reduces receptor binding affinity, while hydroxylation at the β-position enhances specificity for LasR over QscR. Synthetic analogs (e.g., 3-hydroxy derivatives) are evaluated via competitive binding assays and biofilm inhibition tests .

Q. What experimental approaches can resolve contradictions in binding affinity data for this compound across different bacterial species?

- Methodological Answer : Address discrepancies using:

- Isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔH, Kd) under standardized conditions.

- Site-directed mutagenesis of receptor binding pockets (e.g., Phe44Ala in QscR) to identify critical residues.

- Cross-species comparative studies with ortholog receptors (e.g., S. marcescens SmaR vs. P. aeruginosa LasR) to assess ligand promiscuity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.